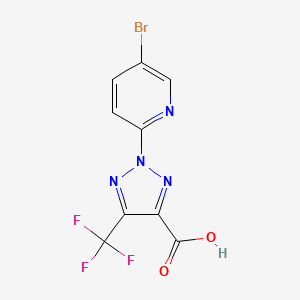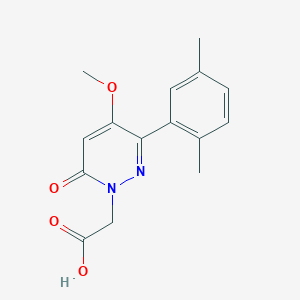
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid is an organic compound with a complex structure that includes a pyridazine ring, a methoxy group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylphenylacetic acid: Shares the dimethylphenyl group but lacks the pyridazine ring.
Meldrum’s acid: Contains a similar dioxane ring structure but differs in functional groups and overall structure.
Uniqueness
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its combination of a pyridazine ring with a methoxy and dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2-[3-(2,5-dimethylphenyl)-4-methoxy-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4/c1-9-4-5-10(2)11(6-9)15-12(21-3)7-13(18)17(16-15)8-14(19)20/h4-7H,8H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
TVWGNTGUSCBQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



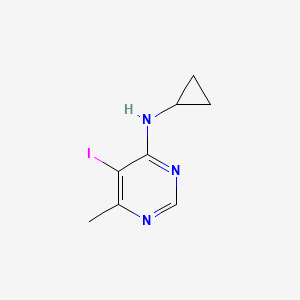
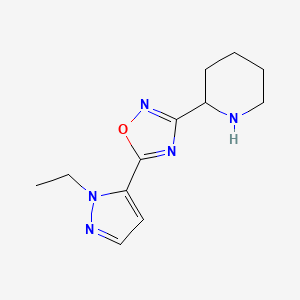
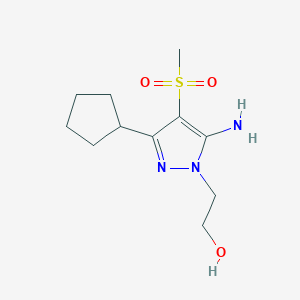
![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)



![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)

![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
